(11-Bromoundecyl)phosphonic acid
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Overview
Description
(11-Bromoundecyl)phosphonic acid is an organophosphorus compound characterized by the presence of a bromine atom attached to the eleventh carbon of an undecyl chain, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11-Bromoundecyl)phosphonic acid typically involves the reaction of 11-bromoundecanol with a phosphonic acid derivative. One common method is the reaction of 11-bromoundecanol with phosphorus trichloride (PCl₃) followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (11-Bromoundecyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The phosphonic acid group can participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce phosphonic acid derivatives with higher oxidation states.
- Hydrolysis can yield phosphonic acid and other related compounds.
Scientific Research Applications
(11-Bromoundecyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the functionalization of surfaces.
Biology: The compound can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of (11-Bromoundecyl)phosphonic acid involves its ability to interact with various molecular targets through its bromine and phosphonic acid groups. The bromine atom can participate in substitution reactions, while the phosphonic acid group can form strong bonds with metal ions and other molecules. These interactions can influence the compound’s reactivity and its ability to modify surfaces or biomolecules.
Comparison with Similar Compounds
(11-Chloroundecyl)phosphonic acid: Similar structure but with a chlorine atom instead of bromine.
(11-Iodoundecyl)phosphonic acid: Similar structure but with an iodine atom instead of bromine.
(11-Hydroxyundecyl)phosphonic acid: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness: (11-Bromoundecyl)phosphonic acid is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with chlorine or iodine. Additionally, the phosphonic acid group provides strong binding capabilities, making it useful for surface modification and coordination chemistry.
Properties
Molecular Formula |
C11H24BrO3P |
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Molecular Weight |
315.18 g/mol |
IUPAC Name |
11-bromoundecylphosphonic acid |
InChI |
InChI=1S/C11H24BrO3P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H2,13,14,15) |
InChI Key |
JYJGUVBRUDLLLY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCCBr |
Origin of Product |
United States |
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